4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride
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Overview
Description
4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H5BrCl2O2S and a molecular weight of 303.99 g/mol . It is a derivative of benzenesulfonyl chloride, featuring bromine, chlorine, and methyl substituents on the benzene ring. This compound is primarily used in organic synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride typically involves the sulfonylation of 4-Bromo-2-chloro-5-methylbenzene. The process can be summarized as follows:
Sulfonylation Reaction: The starting material, 4-Bromo-2-chloro-5-methylbenzene, is reacted with chlorosulfonic acid (HSO3Cl) under controlled conditions to introduce the sulfonyl chloride group.
Reaction Conditions: The reaction is usually carried out at low temperatures to control the exothermic nature of the sulfonylation process.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Using large quantities of 4-Bromo-2-chloro-5-methylbenzene and chlorosulfonic acid.
Reactor Design: Employing reactors designed to handle exothermic reactions and ensure efficient mixing and temperature control.
Purification: The crude product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents employed.
Scientific Research Applications
4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Research: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents by serving as a building block for more complex molecules.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds, depending on the nucleophile involved. The molecular targets and pathways are determined by the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chlorobenzenesulfonyl chloride
- 4-Bromo-5-chloro-2-methylbenzenesulfonyl chloride
- 4-Chloro-2-methylbenzenesulfonyl chloride
Comparison
4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride is unique due to the presence of both bromine and chlorine substituents on the benzene ring, along with a methyl group. This combination of substituents imparts distinct reactivity and properties compared to similar compounds. For example, the presence of the bromine atom can influence the compound’s reactivity towards nucleophiles and its overall stability .
Properties
IUPAC Name |
4-bromo-2-chloro-5-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O2S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSZIIFZQUKBKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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